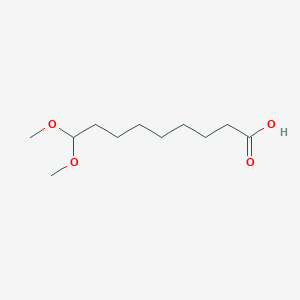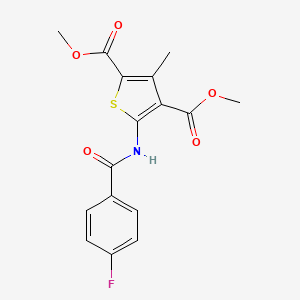
N-Ethyl-4-iodoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N-ethyl-4-iodo-: is an organic compound with the molecular formula C8H10IN It is a derivative of benzenamine (aniline) where the hydrogen atom on the nitrogen is replaced by an ethyl group, and an iodine atom is substituted at the para position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: The synthesis of Benzenamine, N-ethyl-4-iodo- can be achieved through electrophilic aromatic substitution. This involves the reaction of N-ethylbenzenamine with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the iodine substituting the hydrogen atom at the para position of the benzene ring.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor, such as N-ethyl-4-bromobenzenamine, with sodium iodide in acetone. This reaction proceeds via the displacement of the bromine atom by the iodide ion.
Industrial Production Methods: Industrial production of Benzenamine, N-ethyl-4-iodo- typically follows the electrophilic aromatic substitution route due to its simplicity and cost-effectiveness. The process involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzenamine, N-ethyl-4-iodo- can undergo oxidation reactions to form various products, including N-ethyl-4-iodonitrosobenzene and N-ethyl-4-iodonitrobenzene.
Reduction: The compound can be reduced to form N-ethyl-4-iodoaniline, where the iodine atom is retained, but the nitrogen is further reduced.
Substitution: It can undergo further substitution reactions, such as halogen exchange or nucleophilic aromatic substitution, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Sodium iodide in acetone or other polar aprotic solvents is commonly used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: N-ethyl-4-iodonitrosobenzene, N-ethyl-4-iodonitrobenzene.
Reduction: this compound.
Substitution: Various substituted benzenamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Benzenamine, N-ethyl-4-iodo- is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of radiolabeled compounds, which are valuable in imaging and diagnostic applications. Its derivatives may also exhibit biological activity, making it a potential candidate for drug development.
Industry: In the industrial sector, Benzenamine, N-ethyl-4-iodo- is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis.
Mecanismo De Acción
The mechanism by which Benzenamine, N-ethyl-4-iodo- exerts its effects depends on the specific chemical reactions it undergoes. In electrophilic aromatic substitution, the iodine atom acts as an electrophile, attacking the electron-rich benzene ring. In nucleophilic substitution, the iodine atom is displaced by a nucleophile, forming a new chemical bond.
Molecular Targets and Pathways: The molecular targets and pathways involved in the action of Benzenamine, N-ethyl-4-iodo- are primarily related to its reactivity with other chemical species. Its ability to participate in various reactions makes it a valuable tool in synthetic chemistry.
Comparación Con Compuestos Similares
- Benzenamine, N-ethyl-4-bromo-
- Benzenamine, N-ethyl-4-chloro-
- Benzenamine, N-ethyl-4-fluoro-
Comparison: Benzenamine, N-ethyl-4-iodo- is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This gives it distinct reactivity and properties compared to its bromo, chloro, and fluoro analogs. The iodine atom’s ability to participate in various chemical reactions, such as halogen exchange and nucleophilic substitution, makes it a versatile compound in organic synthesis.
Propiedades
Número CAS |
68254-65-9 |
|---|---|
Fórmula molecular |
C8H10IN |
Peso molecular |
247.08 g/mol |
Nombre IUPAC |
N-ethyl-4-iodoaniline |
InChI |
InChI=1S/C8H10IN/c1-2-10-8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 |
Clave InChI |
PXNMEMVYTRYCNH-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC=C(C=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B12124172.png)

![N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-3-(methylsulfanyl)propyl}benzamide](/img/structure/B12124188.png)

![1,5-Dimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B12124201.png)
![2-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B12124202.png)


![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}indoline](/img/structure/B12124222.png)



![3-[({[3-(Dimethylamino)phenyl]amino}thioxomethyl)amino]thiolane-1,1-dione](/img/structure/B12124245.png)
